molecular formula C13H8Cl2O2 B6378655 6-(3,5-Dichlorophenyl)-2-formylphenol CAS No. 1261892-18-5

6-(3,5-Dichlorophenyl)-2-formylphenol

Cat. No.: B6378655
CAS No.: 1261892-18-5
M. Wt: 267.10 g/mol
InChI Key: FNAFBJLKHYOXLU-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-2-formylphenol (C₁₃H₉Cl₂O₂, MW: 278.12 g/mol) is a phenolic compound featuring a formyl group (-CHO) at the ortho position relative to the hydroxyl group and a 3,5-dichlorophenyl substituent at the para position. The dichlorophenyl moiety enhances lipophilicity and electronic withdrawal effects, while the formyl group provides reactivity for condensation or nucleophilic addition reactions. This compound is of interest in pharmaceutical and materials chemistry, particularly as an intermediate in synthesizing bioactive molecules or functional materials .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAFBJLKHYOXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685288
Record name 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-18-5
Record name 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups via electrophilic aromatic substitution. For 6-(3,5-dichlorophenyl)-2-formylphenol, this method faces limitations due to the electron-withdrawing nature of the dichlorophenyl group, which deactivates the ring. However, the phenolic hydroxyl group’s activating effect (ortho/para-directing) can be leveraged.

Procedure :

  • Protect the phenolic hydroxyl as a methyl ether using dimethyl sulfate in alkaline conditions.

  • Perform Vilsmeier-Haack formylation with POCl₃ and DMF at 0–5°C to yield 2-formyl-6-methoxyphenol.

  • Introduce the 3,5-dichlorophenyl group via Ullmann coupling using CuI/1,10-phenanthroline and 3,5-dichloroiodobenzene.

  • Deprotect the methyl ether with BBr₃ in dichloromethane.

Yield : ~35% (limited by competing side reactions at position 6).

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

This method enables precise introduction of the 3,5-dichlorophenyl group via palladium-catalyzed coupling.

Procedure :

  • Synthesize 6-bromo-2-formylphenol by brominating salicylaldehyde at position 6 using N-bromosuccinimide (NBS) in acetic acid.

  • Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

  • Perform Suzuki coupling with 3,5-dichlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in toluene/ethanol.

  • Deprotect the TBDMS group with tetrabutylammonium fluoride (TBAF).

Optimization :

  • Catalyst : Pd(OAc)₂ with SPhos ligand improves yield to 62%.

  • Solvent : DMF enhances solubility of boronic acid derivatives.

Condensation and Cyclization Methods

Rap-Stoermer Reaction Adaptation

The Rap-Stoermer reaction, typically used for coumarin synthesis, was adapted to assemble the dichlorophenyl moiety.

Procedure :

  • React 5-(chloromethyl)-2-hydroxybenzaldehyde with 3,5-dichlorothiophenol in butan-2-one using K₂CO₃.

  • Oxidize the sulfide intermediate to sulfone with m-CPBA.

  • Hydrolyze the sulfone under acidic conditions to yield the target compound.

Challenges :

  • Self-condensation : Minimized by using excess 3,5-dichlorothiophenol (1.2 equiv.) and low temperatures.

  • Yield : 58% after column chromatography.

Multi-Step Protection/Deprotection Strategies

Silyl Ether-Mediated Synthesis

Silyl protection mitigates side reactions during electrophilic substitutions.

Procedure :

  • Protect 2-formylphenol as a TBDMS ether.

  • Brominate at position 6 using Br₂ in HOAc/H₂SO₄.

  • Perform Kumada coupling with 3,5-dichlorophenylmagnesium bromide and Ni(dppp)Cl₂.

  • Deprotect with CsF in DMF.

Yield : 47% (lower due to competitive β-hydride elimination).

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield
Vilsmeier-HaackDirect formylationLow regioselectivity at position 635%
Suzuki CouplingHigh precision, scalabilityRequires brominated precursor62%
Rap-StoermerAvoids harsh metal catalystsMulti-step oxidation required58%
Silyl ProtectionMinimizes side reactionsCostly protecting reagents47%

Industrial-Scale Considerations

For bulk synthesis, the Suzuki-Miyaura method is preferred due to:

  • Scalability : Pd catalysts are recyclable using polymer-supported ligands.

  • Purity : Fewer byproducts compared to electrophilic substitutions.

  • Cost : 3,5-Dichlorophenylboronic acid is commercially available at scale .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,5-Dichlorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

6-(2-Fluorophenyl)-2-Formylphenol (C₁₃H₉FO₂, MW: 216.21 g/mol)
  • Key Differences : Fluorine replaces chlorine at the phenyl ring’s meta positions.
  • Impact: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine. Lower molecular weight and polarity may enhance solubility in polar solvents.
6-Carboxy-2-(3,5-Dichlorophenyl)-Benzoxazole (C₁₄H₇Cl₂NO₃, MW: 320.12 g/mol)
  • Key Differences: A benzoxazole ring replaces the phenol ring, and a carboxy group (-COOH) is present instead of formyl.
  • The carboxy group enhances acidity (pKa ~4-5) compared to the phenolic hydroxyl (pKa ~10) and formyl group, enabling salt formation .
6-(3,5-Dichlorophenyl)-2-Hydroxy-4-(Trifluoromethyl)Pyrimidine (C₁₁H₅Cl₂F₃N₂O, MW: 309.08 g/mol)
  • Key Differences : Pyrimidine core with trifluoromethyl (-CF₃) and hydroxyl (-OH) groups.
  • Impact :
    • The electron-withdrawing -CF₃ group intensifies ring electron deficiency, favoring nucleophilic substitution.
    • Pyrimidine’s nitrogen atoms enable hydrogen bonding, enhancing biological targeting (e.g., enzyme inhibition) .

Structural and Electronic Effects

Compound Electronic Effects Solubility (Predicted) Stability Considerations
6-(3,5-Dichlorophenyl)-2-formylphenol Strong -I effect from Cl; moderate -M from CHO Low in water, high in DMSO Sensitive to oxidation at CHO
6-(2-Fluorophenyl)-2-formylphenol Moderate -I effect from F; weaker -M Higher in polar solvents Less stable due to F’s reactivity
6-Carboxy-2-(3,5-DClPh)-benzoxazole -I from Cl; -M from COOH Moderate in aqueous base High thermal stability

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications
This compound 278.12 -OH, -CHO, 3,5-Cl₂Ph Not reported Pharmaceutical intermediates
6-(2-Fluorophenyl)-2-formylphenol 216.21 -OH, -CHO, 2-FPh Discontinued Discontinued (Lab use only)
6-Carboxy-2-(3,5-DClPh)-benzoxazole 320.12 -COOH, benzoxazole, 3,5-Cl₂Ph Crystalline solid Material science
3,5-Dichlorophenyl thioethanol 223.12 -SH, -OH, 3,5-Cl₂Ph Not reported Pesticide synthesis

Biological Activity

6-(3,5-Dichlorophenyl)-2-formylphenol is an organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group and a formyl group, which are known to influence its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H9Cl2O2
  • Molecular Weight : 270.12 g/mol
  • Structure : The compound consists of a phenolic structure with a formyl group at the 2-position and a dichlorophenyl group at the 6-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This interaction may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may alter metabolic pathways.
  • Receptor Binding : It may bind to receptors, affecting signaling pathways within cells.
  • Antimicrobial Activity : Studies indicate it has potential as an antimicrobial agent against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A notable investigation focused on its efficacy against multidrug-resistant Gram-positive bacteria and fungi.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8
Acinetobacter baumannii16
Candida auris4
Aspergillus fumigatus32

These results suggest that the compound exhibits significant antimicrobial activity, particularly against fungal pathogens.

Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound. For instance, in A549 human lung cancer cell lines, it demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15Cytotoxicity observed
MCF-7 (Breast Cancer)20Moderate cytotoxicity

The anticancer activity suggests that this compound could be a promising candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Resistance :
    A study published in NCBI explored the antimicrobial activity of various derivatives including those with similar structures to this compound. The results indicated that compounds with dichloro substitutions showed enhanced activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • Cytotoxicity Assessment :
    Another research effort focused on evaluating the cytotoxic properties of this compound against different cancer cell lines. The findings revealed that the dichloro substitution significantly increased cytotoxicity compared to unsubstituted analogs .

Q & A

Q. What are the common synthetic routes for preparing 6-(3,5-dichlorophenyl)-2-formylphenol?

  • Methodological Answer: A typical synthesis involves Friedel-Crafts acylation or Ullmann coupling to introduce the dichlorophenyl group to a phenolic precursor. For example:

Chlorination : Introduce chlorine atoms at the 3,5-positions of phenol via electrophilic substitution using Cl₂/FeCl₃ .

Formylation : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to install the formyl group at the ortho position .
Purification often employs recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Monitor purity via TLC or HPLC .

Q. How can researchers ensure the purity of this compound?

  • Methodological Answer:
  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 162–165°C for similar dichlorophenols) .
  • Storage : Store at 0–6°C in amber vials to prevent degradation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Disposal : Neutralize with 10% NaOH, then incinerate in a licensed facility .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can spectroscopic data resolve structural ambiguities in this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR :
  • The formyl proton appears as a singlet at δ 9.8–10.2 ppm.
  • Aromatic protons from the dichlorophenyl group show splitting patterns (e.g., doublets at δ 7.2–7.5 ppm) .
  • IR : Confirm the formyl group via C=O stretch at ~1680 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹ .
  • HRMS : Calculate exact mass (C₁₃H₇Cl₂O₂: 276.99 g/mol) to verify molecular ion peaks .

Q. What strategies address contradictory data in toxicity studies of dichlorophenol derivatives?

  • Methodological Answer:
  • Systematic Review : Screen literature using inclusion criteria (e.g., in vivo/in vitro models, dose ranges) and exclude studies with poor experimental design (e.g., missing controls) .
  • Validation Experiments : Replicate key findings using standardized assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
  • Meta-Analysis : Pool data from ≥10 studies to assess dose-response relationships .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer:
  • DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% Pd) to identify optimal conditions .
  • Microwave Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >80% yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What methodologies evaluate the biological activity of this compound?

  • Methodological Answer:
  • Enzyme Inhibition Assays : Test IC₅₀ against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Antimicrobial Screening : Use microdilution assays (MIC ≤ 50 µg/mL) against S. aureus or E. coli .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina with a RMSD ≤ 2.0 Å .

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